molecular formula C8H6F3NO2 B514883 N-Hydroxy-3-(trifluoromethyl)benzamide CAS No. 40069-06-5

N-Hydroxy-3-(trifluoromethyl)benzamide

Cat. No.: B514883
CAS No.: 40069-06-5
M. Wt: 205.13g/mol
InChI Key: LPFSRLLYUPAKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-3-(trifluoromethyl)benzamide (CAS 40069-06-5) is a hydroxamic acid derivative characterized by a benzamide backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and a hydroxylamine (-NHOH) group at the amide nitrogen. It is a solid with a predicted melting point of 124.02°C and a boiling point of 349.73°C at 760 mmHg .

Properties

IUPAC Name

N-hydroxy-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(4-6)7(13)12-14/h1-4,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFSRLLYUPAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40069-06-5
Record name N-hydroxy-3-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with hydroxylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N-Hydroxy-3-(trifluoromethyl)benzamide exerts its effects is largely dependent on its specific application. In medicinal chemistry, the trifluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl group on the nitrogen atom can also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Hydroxamic Acid Derivatives

Hydroxamic acids are notable for their metal-chelating properties, making them critical in enzyme inhibition. Key analogs include:

Compound Name Structural Features Biological Activity Reference
N-Hydroxy-3-(trifluoromethyl)benzamide -CF₃ at 3-position; -NHOH group Potential HDAC inhibitor; physicochemical stability due to -CF₃
3-(Heptyloxy)-N-hydroxybenzamide (20) -O-heptyl chain at 3-position; -NHOH group No inhibition against Bla2 metallo-β-lactamase
Compound 21 Extended alkyl-oxy chain with hydroxamate Competitive Bla2 inhibitor (Ki = 0.18 ± 0.06 μM)
HPAPB 4-Phenylacetyl and p-tolyl substituents HDAC inhibitor with IC₅₀ ~100–200 μM; lower toxicity than SAHA in vivo

Key Insights :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, improving pharmacokinetics compared to non-fluorinated analogs .
  • Chain length and substitution : Longer alkyl chains (e.g., Compound 21) improve enzyme binding affinity, as seen in Bla2 inhibition .

Benzamide Derivatives with Varied Substituents

Modifications to the benzamide scaffold influence target selectivity and physicochemical properties:

Compound Name Substituents Applications/Properties Reference
2-Hydroxy-N-(3-trifluoromethyl-phenyl)benzamide -OH at 2-position; -CF₃ at 3-position Synthesized for antimicrobial studies; characterized by MS/NMR
3-Amino-N-(3-trifluoromethyl-phenyl)benzamide -NH₂ at 3-position; -CF₃ at 3-position Increased hydrogen-bonding capacity; unknown bioactivity
Flutolanil -O-isopropyl at 3-position; -CF₃ Agricultural fungicide
N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide Tetrazole ring at meta position Potential pharmaceutical agent; structural diversity

Key Insights :

  • Positional effects : A 2-hydroxy group (as in ) vs. 3-substitution alters electronic distribution and hydrogen-bonding patterns, impacting biological target interactions .
  • Agrochemical relevance : Trifluoromethyl benzamides like flutolanil demonstrate the -CF₃ group’s role in enhancing environmental stability and bioavailability .

Physicochemical and Pharmacokinetic Properties

Property This compound 3-Amino Analog HPAPB
Molecular Weight 279.23 g/mol (predicted) 280.24 g/mol 368.41 g/mol
Melting Point 124.02°C Not reported Not reported
LogP (Lipophilicity) ~2.5 (estimated) ~2.8 ~3.2
HDAC Inhibition Potential (structural analogy) Not reported IC₅₀ 100–200 μM
Toxicity (LD₅₀) Not reported Not reported 1.29 g/kg (mice)

Key Insights :

  • The trifluoromethyl group reduces polarity, enhancing membrane permeability compared to non-fluorinated benzamides.
  • Hydroxamate vs. amino groups: The -NHOH moiety in hydroxamic acids is critical for metal chelation in enzyme inhibition, whereas -NH₂ may enhance solubility but reduce inhibitory potency .

Biological Activity

N-Hydroxy-3-(trifluoromethyl)benzamide (NTB) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of a trifluoromethyl group enhances its potency and selectivity in biological systems, making it a subject of various pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7F3_3N2_2O
  • Functional Groups : Hydroxyl group (-OH), Trifluoromethyl group (-CF3_3), Benzamide structure

The trifluoromethyl group is known for its lipophilicity and ability to modulate the pharmacokinetic properties of compounds, which is crucial for their biological activity.

Research indicates that NTB exhibits notable anti-inflammatory properties. It has been studied for its potential as an inhibitor of inflammatory processes, particularly in conditions such as osteoarthritis. In vitro studies have shown that NTB can inhibit nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) in activated chondrocytes, suggesting its role as a disease-modifying agent in inflammatory diseases.

Key Findings

  • Inhibition of Nitric Oxide Production : NTB significantly reduces nitric oxide levels in activated cells, which is crucial in inflammatory responses.
  • Modulation of Immune Responses : It has demonstrated inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced pathways, indicating its potential role in regulating immune responses.

Comparative Biological Activity

NTB's biological activity can be compared to other related compounds. The following table summarizes some structural analogs and their associated activities:

Compound NameStructure FeaturesBiological Activity
N-Hydroxy-2-(trifluoromethyl)benzamideHydroxyl group at position 2Potential anti-inflammatory properties
N-Hydroxy-4-(trifluoromethyl)benzamideHydroxyl group at position 4Antimicrobial activity
2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamideHydroxy and trifluoromethyl groupsInhibitor of nitric oxide production
N-Hydroxy-N'-phenylureaUrea linkage with phenyl substituentAntitumor activity

NTB stands out due to its specific positioning of functional groups, which enhances its anti-inflammatory properties while maintaining unique chemical characteristics conferred by the trifluoromethyl moiety.

Case Studies and Research Findings

Several studies have explored the biological activity of NTB. For instance:

  • In Vitro Studies : NTB was tested on chondrocytes derived from osteoarthritic patients, where it exhibited a significant reduction in pro-inflammatory cytokines and markers associated with cartilage degradation.
  • Molecular Docking Studies : Computational analyses suggest that NTB binds effectively to enzymes involved in inflammatory pathways, supporting its potential as a therapeutic agent .
  • Cytotoxicity Assays : NTB showed promising cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective inhibition comparable to established chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.